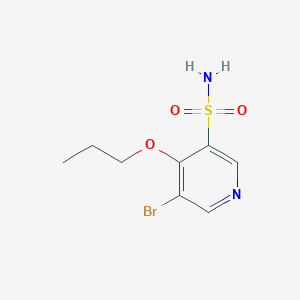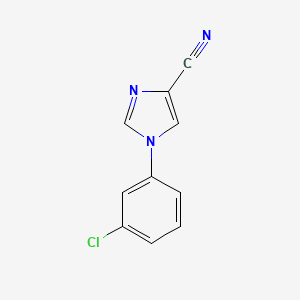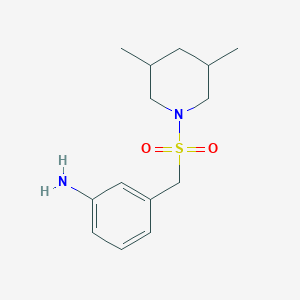
N-ethyl-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-etil-1H-imidazol-2-amina es un compuesto orgánico heterocíclico que pertenece a la familia del imidazol. Los imidazoles son estructuras cíclicas de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes. Este compuesto se caracteriza por la presencia de un grupo etilo unido al átomo de nitrógeno en la primera posición y un grupo amino en la segunda posición del anillo de imidazol. Los imidazoles son conocidos por sus diversas propiedades químicas y biológicas, lo que los convierte en valiosos en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-etil-1H-imidazol-2-amina se puede lograr mediante varios métodos. Un enfoque común implica la ciclización de amido-nitrilos en presencia de un catalizador de níquel. La reacción procede a través de la adición del catalizador de níquel al grupo nitrilo, seguido de proto-desmetalación, tautomerización y ciclización deshidratante para formar el imidazol deseado . Otro método implica la reacción de aldehídos con aminas primarias en presencia de un catalizador, como nanopartículas de ZnFe2O4, para producir imidazoles sustituidos .
Métodos de producción industrial
La producción industrial de N-etil-1H-imidazol-2-amina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de síntesis. Además, la purificación del producto final se logra mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-etil-1H-imidazol-2-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de imidazol.
Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en derivados de dihidroimidazol.
Sustitución: El grupo amino en la segunda posición puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios imidazoles sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de imidazol, derivados de dihidroimidazol y varios imidazoles sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
La N-etil-1H-imidazol-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de la N-etil-1H-imidazol-2-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, se sabe que los derivados del imidazol inhiben ciertas enzimas involucradas en el crecimiento microbiano, lo que los convierte en agentes antimicrobianos efectivos . Además, la capacidad del compuesto para interactuar con el ADN y las proteínas contribuye a sus propiedades anticancerígenas.
Comparación Con Compuestos Similares
La N-etil-1H-imidazol-2-amina se puede comparar con otros derivados del imidazol, como:
1H-imidazol: El compuesto principal sin ningún sustituyente.
2-metil-1H-imidazol: Un derivado con un grupo metilo en la segunda posición.
1-etil-1H-imidazol: Un derivado con un grupo etilo en la primera posición.
Singularidad
La presencia de un grupo etilo en la primera posición y un grupo amino en la segunda posición hace que la N-etil-1H-imidazol-2-amina sea única. Este patrón de sustitución específico imparte propiedades químicas y biológicas distintas al compuesto, diferenciándolo de otros derivados del imidazol .
Propiedades
Fórmula molecular |
C5H9N3 |
|---|---|
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
N-ethyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H2,6,7,8) |
Clave InChI |
KKKRLJYCDDWEMQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)




![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
